(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring fused with a 1,2,4-oxadiazole heterocycle. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection and modulates solubility, while the 4-bromophenyl substituent on the oxadiazole ring introduces electronic and steric effects critical for biological interactions. This compound is of interest in medicinal chemistry, particularly in targeting enzymes like sphingosine kinases (SphK1/SphK2), where structural analogs have shown inhibitory activity .
Properties
IUPAC Name |
tert-butyl (2S)-2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-17(2,3)23-16(22)21-10-4-5-13(21)15-19-14(20-24-15)11-6-8-12(18)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPVOJATXYNRX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the 1,2,4-oxadiazole moiety and the tert-butyl group. Common synthetic routes may include:
Condensation reactions: to form the oxadiazole ring.
Nucleophilic substitution reactions: to introduce the bromophenyl group.
Protection and deprotection steps: to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of the oxadiazole ring.
Substitution: Replacement of the bromophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Production of reduced oxadiazole derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared with three classes of analogs (Table 1):
Key Observations :
Physicochemical Properties
Structure-Activity Relationship (SAR)
- Sphingosine Kinase Inhibition : Indole-based analogs (3c, 3d) are reported as SphK2 inhibitors, where indole’s H-bonding capability may mimic natural substrates . The 4-bromophenyl group in the target compound could enhance selectivity via halogen bonding with SphK1/2 catalytic sites.
- Alkyl Chain Effects : The octyl chain in 35b and heptyl chain in 4e likely improve cell membrane penetration but may reduce target affinity due to steric bulk .
Biological Activity
(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a compound that falls within the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study highlighted that the introduction of a bromophenyl group enhances the compound's antiproliferative activity against human colon adenocarcinoma (HT-29) and other cancer types with IC50 values around 92.4 µM across multiple cell lines .
The mechanism by which this compound exerts its effects is multifaceted. It has been observed to inhibit key enzymes such as:
- Histone Deacetylases (HDAC) : These enzymes play a crucial role in cancer progression by regulating gene expression. Inhibition can lead to reactivation of tumor suppressor genes .
- Carbonic Anhydrase (CA) : Inhibitors of CA have been explored for their potential in cancer therapy due to their role in pH regulation within tumors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The oxadiazole scaffold is known for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cellular processes.
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives:
- Study on Anticancer Effects : A derivative similar to (S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancers. The study reported an IC50 value of approximately 50 µM for certain derivatives .
- Antimicrobial Evaluation : A comparative study involving various oxadiazole derivatives indicated that those with bromine substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli strains.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
